molecular formula C18H16FN3O3S B11606059 N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11606059
M. Wt: 373.4 g/mol
InChI Key: RGVDLGGUCSWXLH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 4-methoxyphenylmethyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-fluorophenyl group. Its synthesis likely follows S-alkylation protocols common to oxadiazole-thione derivatives, as seen in analogous compounds .

Properties

Molecular Formula

C18H16FN3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16FN3O3S/c1-24-13-8-6-12(7-9-13)10-17-21-22-18(25-17)26-11-16(23)20-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

RGVDLGGUCSWXLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Biological Activity

N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring and subsequent functionalization with various substituents. The synthetic route often employs methodologies such as condensation reactions and thioether formation to achieve the desired molecular structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against human lung cancer cells (A549) and glioma cells (C6), suggesting potent antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
4hA549<0.14
4fA5491.59
4gC68.16
4iC613.04

The presence of the oxadiazole ring is crucial for binding interactions with biological targets, enhancing the compound's efficacy in inducing apoptosis in cancer cells through mechanisms involving caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Compounds similar to this compound have been shown to induce caspase activation, which is a critical pathway in programmed cell death .
  • Cell Cycle Arrest : Studies indicate that these compounds can lead to cell cycle arrest at specific phases, thereby inhibiting cell proliferation .
  • Inhibition of MMPs : Some derivatives have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in cancer metastasis .

Case Studies and Research Findings

A notable study explored a series of oxadiazole derivatives and their impact on various cancer cell lines. The study reported that compounds with similar structural features exhibited not only cytotoxicity but also selectivity towards cancer cells over normal cells. The findings suggested a promising therapeutic window for these compounds in clinical applications.

Example Study

In a comparative analysis involving multiple derivatives:

  • Compound 4h was particularly effective against A549 cells with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin.

Table 2: Comparative Efficacy Against A549 Cells

TreatmentIC50 (μM)
Compound 4h<0.14
Cisplatin11.3

This data underscores the potential of this compound as a lead compound for further development in anticancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound 5-[(4-methoxyphenyl)methyl] N-(2-fluorophenyl) ~420.47 Not reported
2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide 5-(diphenylmethyl) N-(pyrazin-2-yl) ~434.48 None reported
2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide derivatives 5-(4-acetamidophenyl) N-aryl (variable) ~370–420 Anti-S. aureus (MIC: 63 µg/mL)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 5-(2-furyl) N-(2-methoxyphenyl) 331.35 Not reported
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(methylcarbamoyl)acetamide 5-(4-chlorophenyl) N-(methylcarbamoyl) ~353.81 Not reported

Key Observations:

Substituent Influence on Lipophilicity: The 4-methoxyphenylmethyl group in the target compound enhances lipophilicity compared to the furyl (logP ~2.1, estimated) or pyrazine (logP ~1.8) substituents . This may improve membrane permeability.

Electronic Effects :

  • The 2-fluorophenyl group introduces electron-withdrawing effects, which may stabilize the acetamide bond against hydrolysis compared to electron-donating groups like methoxy in .
  • The 4-methoxyphenyl group provides electron-donating resonance, which could modulate the oxadiazole’s electronic environment, affecting reactivity or binding interactions .

Bioactivity Trends :

  • Derivatives with 4-acetamidophenyl () or 4-chlorophenyl () substituents demonstrate antimicrobial activity, suggesting that halogenated or amide-linked aryl groups enhance antibacterial potency. The absence of such groups in the target compound may limit its efficacy against S. aureus.

Key Observations:

  • Synthesis : The target compound’s synthesis would parallel methods in , utilizing S-alkylation under basic conditions (e.g., DMF/NaH).
  • Spectroscopy : The –S–CH2– proton appears consistently near δ 4.50 ppm across analogues, confirming the sulfanyl linkage. Aromatic protons and substituents (e.g., OCH3 at δ 3.80 ppm) provide distinct fingerprints for structural validation.

Pharmacological Potential and Toxicity

  • Antimicrobial Activity : While the target compound lacks reported data, derivatives with 4-chlorophenyl () or 4-acetamidophenyl () groups show efficacy against Gram-positive bacteria. The 2-fluorophenyl group may offer selectivity for other targets, such as kinase or protease enzymes.
  • Toxicity : Compounds like 6g and 6j in exhibit higher cytotoxicity, possibly due to electron-deficient aryl groups. The 4-methoxyphenyl group in the target compound may reduce toxicity by improving metabolic stability.

Preparation Methods

Preparation of 4-Methoxyphenylacetic Acid Hydrazide

The synthesis begins with the conversion of 4-methoxyphenylacetic acid to its hydrazide derivative. This is achieved by refluxing the acid with hydrazine hydrate (80–100°C, 4–6 hours) in ethanol. The reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:1), with the product isolated by filtration and recrystallized from ethanol (yield: 85–90%).

4-Methoxyphenylacetic acid+N2H4H2OEtOH, Δ4-Methoxyphenylacetic acid hydrazide\text{4-Methoxyphenylacetic acid} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{4-Methoxyphenylacetic acid hydrazide}

Cyclization to Form the Oxadiazole-Thione

The hydrazide undergoes cyclization with carbon disulfide (CS2_2) in the presence of potassium hydroxide (KOH) under reflux (ethanol, 6–8 hours). This forms the 1,3,4-oxadiazole-2(3H)-thione intermediate, which is precipitated by acidification (HCl) and purified via recrystallization (yield: 70–75%).

Hydrazide+CS2KOH, EtOH, Δ5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thione\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, Δ}} \text{5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thione}

Reduction to the Thiol Derivative

The thione is reduced to the corresponding thiol using Raney nickel in ethanol under hydrogen gas (1 atm, 25°C, 2 hours). The product is filtered and dried under vacuum (yield: 80–85%).

Oxadiazole-thione+H2Raney Ni, EtOH5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol\text{Oxadiazole-thione} + \text{H}_2 \xrightarrow{\text{Raney Ni, EtOH}} \text{5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol}

Synthesis of 2-Bromo-N-(2-Fluorophenyl)Acetamide

Bromoacetylation of 2-Fluoroaniline

2-Fluoroaniline is reacted with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The mixture is stirred for 2 hours, washed with water, and the organic layer dried over Na2_2SO4_4. The product is isolated via solvent evaporation (yield: 90–95%).

2-Fluoroaniline+BrCH2COBrTEA, DCM2-Bromo-N-(2-fluorophenyl)acetamide\text{2-Fluoroaniline} + \text{BrCH}_2\text{COBr} \xrightarrow{\text{TEA, DCM}} \text{2-Bromo-N-(2-fluorophenyl)acetamide}

Coupling of Oxadiazole-Thiol and Bromoacetamide

The final step involves an SN2 reaction between the oxadiazole-thiol and bromoacetamide. The thiol is deprotonated with potassium carbonate (K2_2CO3_3) in dry dimethylformamide (DMF), followed by the addition of bromoacetamide (25°C, 12 hours). The reaction is quenched with ice water, and the product extracted with ethyl acetate. Purification via column chromatography (SiO2_2, ethyl acetate/hexane, 1:3) yields the target compound (yield: 65–70%).

Oxadiazole-thiol+2-BromoacetamideK2CO3,DMFN-(2-Fluorophenyl)-2-(5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-ylsulfanyl)acetamide\text{Oxadiazole-thiol} + \text{2-Bromoacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(2-Fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide}

Optimization and Analytical Validation

Reaction Condition Optimization

  • Temperature : Elevated temperatures (50–60°C) accelerate the coupling but risk oxadiazole decomposition. Room temperature balances speed and stability.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion.

  • Base : K2_2CO3_3 outperforms weaker bases (e.g., NaHCO3_3) in deprotonating the thiol.

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, oxadiazole-H), 7.45–6.85 (m, 8H, aromatic-H), 4.12 (s, 2H, CH2_2S), 3.81 (s, 3H, OCH3_3), 2.98 (s, 2H, CH2_2CO).

  • IR (KBr) : 1675 cm1^{-1} (C=O), 1240 cm1^{-1} (C-O-C), 680 cm1^{-1} (C-S).

  • HRMS : [M+H]+^+ calculated for C19_{19}H17_{17}FN3_3O3_3S: 410.0972; found: 410.0968.

Alternative Synthetic Routes

Mitsunobu Reaction for Thioether Formation

Using triphenylphosphine (PPh3_3) and diethyl azodicarboxylate (DEAD), the thiol and a hydroxyl-containing acetamide precursor can form the thioether. However, this method is less efficient (yield: 50–55%) due to competing side reactions.

One-Pot Oxadiazole-Acetamide Assembly

A sequential approach involves in situ generation of the oxadiazole-thiol and immediate coupling with bromoacetamide. While reducing purification steps, this method risks overalkylation (yield: 60–65%).

Industrial-Scale Considerations

For large-scale production, parameters such as solvent recovery, catalyst recycling, and continuous flow systems are critical. Patent WO2018008042A1 highlights the use of n-heptane for crystallization, achieving >99% purity at kilogram scales. Additionally, replacing DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves three key steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate, (2) introduction of the sulfanylacetamide moiety through nucleophilic substitution, and (3) coupling with the 2-fluorophenyl group. Reaction optimization includes:
  • Temperature : 60–80°C for cyclization (prevents side reactions like oxidation) .
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility of intermediates .
  • Catalysts : Use of HOBt/DCC for amide bond formation to enhance yield .
    Monitoring purity via HPLC (C18 column, acetonitrile/water gradient) is critical to confirm >95% purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., fluorine at δ 115–120 ppm in 19F^{19}F-NMR) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of –SC2_2H4_4O–) .
  • X-ray Crystallography : Resolves steric effects of the 4-methoxybenzyl group on the oxadiazole ring .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :
Property Conditions Observation
SolubilityDMSO, DMF>10 mg/mL (ideal for in vitro assays)
pH StabilitypH 2–8 (37°C)Degrades <5% over 24 hours
Light SensitivityAmbient lightStable if stored in amber vials

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Test against COX-2 or lipoxygenase (LOX) at 10–100 μM, using indomethacin as a control .
  • Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish IC50_{50} (expected range: 20–50 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Focus on modifying substituents:
  • Oxadiazole Ring : Replace 4-methoxybenzyl with electron-withdrawing groups (e.g., –NO2_2) to enhance enzyme binding .
  • Sulfanyl Linker : Substitute with selenyl (–Se–) to study redox activity .
    Use molecular docking (UCSF Chimera ) to predict interactions with LOX (PDB: 1LOX). Validate via IC50_{50} shifts in enzymatic assays .

Q. What computational tools are suitable for predicting metabolic pathways?

  • Methodological Answer : Combine:
  • ADMET Prediction : SwissADME to assess CYP450 metabolism (focus on CYP3A4/2D6 isoforms) .
  • Metabolite Identification : Mass Frontier for MS/MS fragmentation matching .
    Experimental validation via liver microsome assays (rat/human) under NADPH supplementation .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Case study: If one study reports potent LOX inhibition (IC50_{50} = 5 μM ) but another shows no activity :

Assay Conditions : Compare buffer pH (optimum: 7.4 vs. 6.8) and substrate concentration.

Compound Purity : Re-analyze via HPLC to rule out degradation.

Target Selectivity : Screen against off-target kinases (e.g., EGFR) to identify cross-reactivity .

Q. What strategies improve yield in derivative synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time for oxadiazole cyclization from 12h to 30min (yield increase: 60% → 85%) .
  • Flow Chemistry : Continuous synthesis of sulfanyl intermediates minimizes byproducts (e.g., disulfide formation) .
  • Workup Optimization : Use aqueous NaHCO3_3 washes to remove unreacted thiols .

Key Recommendations for Researchers

  • Prioritize HPLC-MS for batch consistency in biological assays .
  • Use molecular dynamics simulations (GROMACS) to study fluorine’s role in target binding .
  • Collaborate with crystallography labs to resolve steric effects of the 2-fluorophenyl group .

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